N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide
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Overview
Description
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide is a synthetic organic compound that belongs to the class of dibenzo[b,f]oxepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2,4-dinitrotoluene with substituted methoxyaldehydes to form intermediate stilbenes.
Cyclization: The obtained stilbenes undergo cyclization to form the dibenzo[b,f]oxepine core.
Functionalization: The dibenzo[b,f]oxepine core is then functionalized with a nitro group at the 3-position and a furamide group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Common techniques include:
Catalytic Reactions: Using catalysts such as BF3·OEt2 to facilitate the condensation and cyclization reactions.
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates and improve yields.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The furamide group can participate in nucleophilic substitution reactions.
Cyclization: The dibenzo[b,f]oxepine core can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are used for nucleophilic substitution.
Cyclization: Catalysts like BF3·OEt2 are employed to facilitate cyclization reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Furamides: Nucleophilic substitution results in various substituted furamides.
Cyclized Products: Further cyclization leads to more complex dibenzo[b,f]oxepine derivatives.
Scientific Research Applications
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a microtubule inhibitor, which can be used in cancer treatment.
Materials Science: The compound’s unique structural properties make it a candidate for developing advanced materials with specific electronic and photophysical properties.
Biological Studies: Its interactions with biological targets, such as tubulin, are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide involves its interaction with microtubules. The compound binds to tubulin, a protein that forms microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine Derivatives: Compounds with similar core structures but different functional groups, such as biphenylmethoxydibenzo[b,f]oxepine.
Azo-Dibenzo[b,f]oxepine Derivatives: Compounds with azo bonds that exhibit photoswitchable properties.
Uniqueness
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide is unique due to its specific functional groups (nitro and furamide) that confer distinct chemical reactivity and biological activity. Its ability to inhibit microtubule polymerization makes it a valuable compound for cancer research .
Properties
Molecular Formula |
C19H12N2O5 |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
N-(2-nitrobenzo[b][1]benzoxepin-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H12N2O5/c22-19(17-6-3-9-25-17)20-15-10-13(21(23)24)11-18-14(15)8-7-12-4-1-2-5-16(12)26-18/h1-11H,(H,20,22) |
InChI Key |
KSVOQAWAXRBCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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